molecular formula C18H24FN3O2 B4297587 (4Z)-4-{[(3-ETHOXYPROPYL)AMINO]METHYLIDENE}-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

(4Z)-4-{[(3-ETHOXYPROPYL)AMINO]METHYLIDENE}-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Cat. No.: B4297587
M. Wt: 333.4 g/mol
InChI Key: GIEQTYXLGRUQSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-4-{[(3-ETHOXYPROPYL)AMINO]METHYLIDENE}-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes a pyrazolone core, a fluorophenyl group, and an ethoxypropylamino side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{[(3-ETHOXYPROPYL)AMINO]METHYLIDENE}-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with 3-ethoxypropylamine to form an intermediate Schiff base. This intermediate is then reacted with a suitable pyrazolone derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters is crucial in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-{[(3-ETHOXYPROPYL)AMINO]METHYLIDENE}-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles (amines, thiols); reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions typically result in the replacement of the fluorine atom with the nucleophile, forming new functionalized compounds.

Scientific Research Applications

(4Z)-4-{[(3-ETHOXYPROPYL)AMINO]METHYLIDENE}-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4Z)-4-{[(3-ETHOXYPROPYL)AMINO]METHYLIDENE}-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit the activity of certain enzymes involved in inflammation, leading to reduced production of pro-inflammatory mediators. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(3-methoxypropyl)amino]methylene}-2-(4-chlorophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one
  • 4-{[(3-ethoxypropyl)amino]methylene}-2-(4-bromophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one
  • 4-{[(3-ethoxypropyl)amino]methylene}-2-(4-methylphenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

(4Z)-4-{[(3-ETHOXYPROPYL)AMINO]METHYLIDENE}-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to biological targets compared to its analogs with different substituents. The ethoxypropylamino side chain also contributes to its unique pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-(3-ethoxypropyliminomethyl)-2-(4-fluorophenyl)-5-propyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O2/c1-3-6-17-16(13-20-11-5-12-24-4-2)18(23)22(21-17)15-9-7-14(19)8-10-15/h7-10,13,21H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEQTYXLGRUQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C=NCCCOCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-4-{[(3-ETHOXYPROPYL)AMINO]METHYLIDENE}-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Reactant of Route 2
(4Z)-4-{[(3-ETHOXYPROPYL)AMINO]METHYLIDENE}-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Reactant of Route 3
(4Z)-4-{[(3-ETHOXYPROPYL)AMINO]METHYLIDENE}-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Reactant of Route 4
Reactant of Route 4
(4Z)-4-{[(3-ETHOXYPROPYL)AMINO]METHYLIDENE}-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Reactant of Route 5
(4Z)-4-{[(3-ETHOXYPROPYL)AMINO]METHYLIDENE}-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Reactant of Route 6
(4Z)-4-{[(3-ETHOXYPROPYL)AMINO]METHYLIDENE}-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

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